molecular formula C16H21N3O2S2 B11161354 2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide

2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide

Cat. No.: B11161354
M. Wt: 351.5 g/mol
InChI Key: YBULHXMPBLDCHZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a thiadiazole ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the thiadiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the Methoxy and Methylsulfanyl Groups: The methoxy and methylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and benzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(2-methylbutan-2-yl)aniline
  • 2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline

Uniqueness

2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide is unique due to the presence of the thiadiazole ring and the combination of methoxy and methylsulfanyl groups

Properties

Molecular Formula

C16H21N3O2S2

Molecular Weight

351.5 g/mol

IUPAC Name

2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide

InChI

InChI=1S/C16H21N3O2S2/c1-6-16(2,3)14-18-19-15(23-14)17-13(20)11-8-7-10(22-5)9-12(11)21-4/h7-9H,6H2,1-5H3,(H,17,19,20)

InChI Key

YBULHXMPBLDCHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC

Origin of Product

United States

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